2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 237.12 g/mol. This compound is classified as an amine and is notable for its structural features, including the presence of two fluorine atoms on the piperidine ring. It is primarily used in scientific research, particularly in the fields of medicinal chemistry and organic synthesis due to its unique properties and potential applications in drug development.
The synthesis of 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4,4-difluoropiperidine with ethylamine. This reaction is usually conducted under controlled conditions in a suitable solvent like dichloromethane, along with a base such as sodium hydroxide. The process can be summarized as follows:
This method allows for the efficient production of 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride while minimizing by-products.
The molecular structure of 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride features a piperidine ring substituted with two fluorine atoms at the 4-position and an ethylamine group at the 2-position. The structural representation can be expressed using InChI:
This notation provides insight into the connectivity of atoms within the molecule, indicating its complex nature and potential reactivity.
The compound undergoes various chemical reactions which can be categorized as follows:
Common reagents for these reactions include solvents such as dichloromethane and methanol, alongside catalysts like palladium on carbon. The specific products formed depend on the choice of reagents and reaction conditions employed.
The mechanism of action for 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The presence of fluorine enhances its stability and bioavailability, allowing it to modulate the activity of these targets effectively. This modulation can lead to various biological effects depending on the specific system being studied.
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
The applications of 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride are diverse:
Fluorinated piperidine scaffolds have evolved from simple synthetic targets to indispensable pharmacophores in modern medicinal chemistry. Early piperidine-based drugs like haloperidol demonstrated the scaffold’s relevance to neuropharmacology but faced limitations in selectivity and metabolic clearance. The strategic introduction of fluorine atoms, particularly gem-difluoro substitution at the piperidine 4-position, emerged as a solution to enhance binding affinity, membrane permeability, and resistance to oxidative metabolism [6]. This approach gained prominence following clinical successes with fluorinated kinase inhibitors and CNS agents where fluorine incorporation improved blood-brain barrier penetration and target residence time.
Table 1: Evolution of Fluorinated Piperidine Derivatives in Drug Development
Time Period | Representative Compounds | Key Advancements |
---|---|---|
1960s-1980s | Non-fluorinated piperidines (e.g., haloperidol) | Established piperidine as privileged scaffold for neuropharmacology |
1990s-2000s | Mono-fluorinated piperidines (e.g., paroxetine derivatives) | Demonstrated fluorine’s impact on potency and pharmacokinetics |
2010s-Present | gem-Difluorinated piperidines (e.g., 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine derivatives) | Optimized metabolic stability and target selectivity for complex diseases |
The specific structural motif in 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride builds upon patented difluoropiperidine compounds shown to modulate immune responses and histone modifications, highlighting its therapeutic versatility beyond neurology [6]. Commercial availability of diverse fluorinated piperidine intermediates further confirms their established role in targeting G-protein-coupled receptors (GPCRs), ion channels, and epigenetic enzymes . This historical trajectory underscores a deliberate shift toward fluorine-enabled precision pharmacology, with the gem-difluoro group serving as a critical design element for next-generation therapeutics.
The 4,4-difluoropiperidine moiety in 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride imparts distinct physicochemical and biological advantages critical for drug efficacy. The gem-difluoro substitution:
These properties translate directly to functional advantages in complex biological systems. For example, the MAO-B inhibitor 1-(3-chlorobenzyl)-4-(4,4-difluoropiperidin-1-yl)-1H-pyrrolo[3,2-c]quinoline (derived from a similar difluoropiperidine precursor) exhibits nanomolar enzyme inhibition (IC₅₀ = 8.3 nM), negligible hERG channel affinity (IC₅₀ >30 μM), and significant procognitive effects in vivo—attributable partly to fluorination-enhanced target selectivity and brain exposure [7]. Similarly, patent applications specifically claim 4,4-difluoropiperidine derivatives for autoimmune disease and cancer interventions, emphasizing their therapeutic versatility [6].
The 2-aminoethyl functional group (─CH₂─CH₂─NH₂) in 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride serves as a critical pharmacophore for engaging neurological targets:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2